5-(4-fluorophenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole
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Overview
Description
5-(4-fluorophenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of fluorophenyl, nitrophenyl, and phenyl groups attached to the pyrazole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of appropriate hydrazines with 1,3-diketones or their equivalents. One common method is the cyclocondensation reaction between 4-fluorophenylhydrazine, 4-nitrophenylhydrazine, and 1,3-diphenylpropane-1,3-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 5-(4-fluorophenyl)-1-(4-aminophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with different oxidation states, while reduction can produce amino-substituted pyrazoles.
Scientific Research Applications
5-(4-fluorophenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
4-(4-fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole: This compound shares similar structural features but has an imidazole ring instead of a pyrazole ring.
4-(4-fluorophenyl)-2-(4-nitrophenyl)-1H-pyrazole: This compound lacks the phenyl group at the 3-position of the pyrazole ring.
Uniqueness
5-(4-fluorophenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is unique due to the presence of three different aromatic groups attached to the pyrazole ring. This structural diversity contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H16FN3O2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2-(4-nitrophenyl)-5-phenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C21H16FN3O2/c22-17-8-6-16(7-9-17)21-14-20(15-4-2-1-3-5-15)23-24(21)18-10-12-19(13-11-18)25(26)27/h1-13,21H,14H2 |
InChI Key |
USUFDKCOTRMHQA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)F |
Origin of Product |
United States |
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